molecular formula C11H15ClO B8692674 8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde

8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde

Cat. No.: B8692674
M. Wt: 198.69 g/mol
InChI Key: HIORWIVICSJUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chlorospiro[45]dec-8-ene-9-carbaldehyde is an organic compound with the molecular formula C11H15ClO It contains a spirocyclic structure, which is a unique feature where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Chlorination of Spirocyclic Precursors:

    Aldehyde Formation:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    8-Bromospiro[4.5]dec-7-ene-7-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.

    8-Fluorospiro[4.5]dec-7-ene-7-carbaldehyde: Similar structure but with a fluorine atom instead of chlorine.

    8-Iodospiro[4.5]dec-7-ene-7-carbaldehyde: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

8-chlorospiro[4

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde

InChI

InChI=1S/C11H15ClO/c12-10-3-6-11(4-1-2-5-11)7-9(10)8-13/h8H,1-7H2

InChI Key

HIORWIVICSJUTF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(=C(C2)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N,N-dimethylformamide (2.81 mL) in dichloromethane (40 mL) was added dropwise POCl3 (2.78 mL) at 0° C. The reaction mixture was warmed up to room temperature and spiro[4.5]decan-8-one (3.95 g) in dichloromethane (5 mL) was added dropwise. The mixture was stirred overnight. The reaction was quenched with cold aqueous sodium acetate and the resulting mixture was extracted with ether and the organic layer was dried over Na2SO4, filtered, and concentrated to provide the title compound.
Quantity
2.81 mL
Type
reactant
Reaction Step One
Name
Quantity
2.78 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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